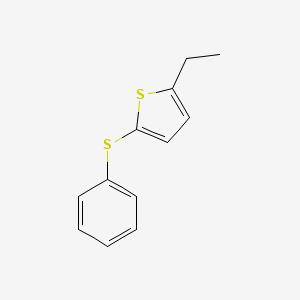![molecular formula C14H14N2O2 B14608206 N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide CAS No. 61088-37-7](/img/structure/B14608206.png)
N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide is a chemical compound belonging to the indole family, which is characterized by a benzene ring fused to a pyrrole ring. This compound is notable for its unique structure, which includes a furo[3,2-B]indole core with a carboxamide group at the 2-position and three methyl groups at the N, N, and 6 positions. Indole derivatives have been extensively studied due to their significant biological and pharmacological activities .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and consistency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted indole derivatives .
Applications De Recherche Scientifique
N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as enzyme inhibition and receptor binding.
Medicine: It is investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Mécanisme D'action
The mechanism of action of N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to the modulation of their activity. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to N,N,6-Trimethyl-4H-furo[3,2-B]indole-2-carboxamide include other indole derivatives with carboxamide groups, such as:
- N-Methyl-4H-furo[3,2-B]indole-2-carboxamide
- 6-Methyl-4H-furo[3,2-B]indole-2-carboxamide
- N,N-Dimethyl-4H-furo[3,2-B]indole-2-carboxamide
Uniqueness
What sets this compound apart from these similar compounds is its specific substitution pattern, which can lead to unique biological activities and chemical reactivity. The presence of three methyl groups at the N, N, and 6 positions can influence the compound’s solubility, stability, and interaction with molecular targets .
Propriétés
Numéro CAS |
61088-37-7 |
|---|---|
Formule moléculaire |
C14H14N2O2 |
Poids moléculaire |
242.27 g/mol |
Nom IUPAC |
N,N,6-trimethyl-4H-furo[3,2-b]indole-2-carboxamide |
InChI |
InChI=1S/C14H14N2O2/c1-8-4-5-9-10(6-8)15-11-7-12(18-13(9)11)14(17)16(2)3/h4-7,15H,1-3H3 |
Clé InChI |
GCFRRSCWBFPHFV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC2=C(C=C1)C3=C(N2)C=C(O3)C(=O)N(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


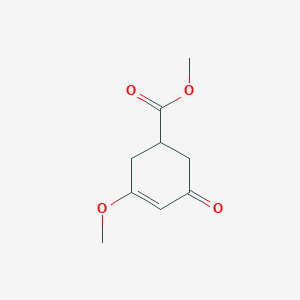
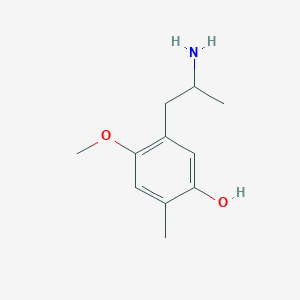




![1-[4,5-Dimethyl-2-(2-methylprop-1-en-1-yl)cyclohex-3-en-1-yl]ethan-1-one](/img/structure/B14608163.png)
![1,1'-{[5,6-Bis(4-methoxyphenyl)-1,2,4-triazin-3-yl]azanediyl}di(propan-2-ol)](/img/structure/B14608164.png)
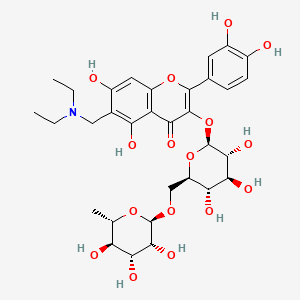
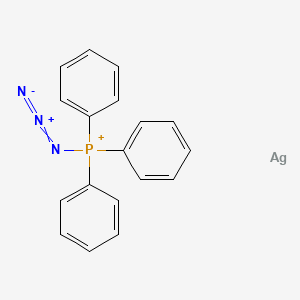

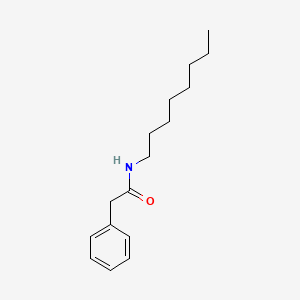
![5,9-Bis(ethylamino)-10-methylbenzo[a]phenoxazin-7-ium](/img/structure/B14608204.png)
